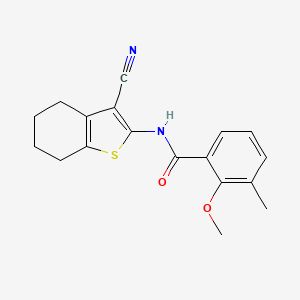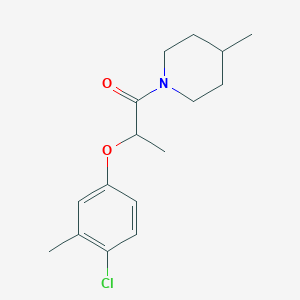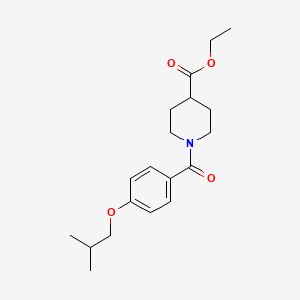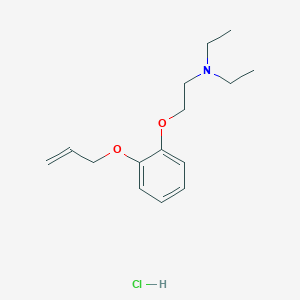
2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
概要
説明
2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthyl group, a tetrahydrofuran ring, and an amine hydrochloride moiety, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride typically involves multiple steps. The initial step often includes the chlorination of 2-naphthol to form 1-chloro-2-naphthol. This intermediate is then reacted with ethylene oxide to produce 2-[(1-chloro-2-naphthyl)oxy]ethanol. The next step involves the reaction of this intermediate with tetrahydrofuran-2-ylmethylamine under acidic conditions to form the final product, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom in the naphthyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving naphthyl or tetrahydrofuran moieties.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The naphthyl group may interact with aromatic residues in proteins, while the tetrahydrofuran ring can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- {2-[(1-bromo-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride
- {2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrobromide
Uniqueness
2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a naphthyl group and a tetrahydrofuran ring allows for diverse interactions and applications that may not be achievable with similar compounds.
特性
IUPAC Name |
2-(1-chloronaphthalen-2-yl)oxy-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.ClH/c18-17-15-6-2-1-4-13(15)7-8-16(17)21-11-9-19-12-14-5-3-10-20-14;/h1-2,4,6-8,14,19H,3,5,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQBVWPCYGTFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(acetylamino)phenyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B4409789.png)
![(4-{[(3-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4409802.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409810.png)
![4-[2-(2-Piperidin-1-ylethoxy)ethoxy]benzonitrile;hydrochloride](/img/structure/B4409823.png)
![4-[3-(4-Methylpiperidin-1-yl)propoxy]benzonitrile;hydrochloride](/img/structure/B4409827.png)

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4409836.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
![4-methoxy-N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)




